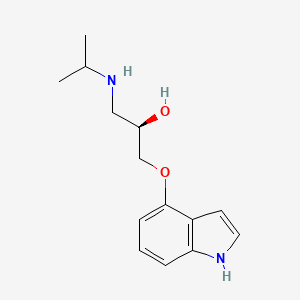
(R)-pindolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(+)-pindolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by its ability to block both beta-1 and beta-2 adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-pindolol typically involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)indole with various reagents under controlled conditions. One common method includes the use of isopropylamine and 4-hydroxyindole as starting materials. The reaction proceeds through a series of steps including alkylation, reduction, and cyclization to form the final product .
Industrial Production Methods
Industrial production of ®-(+)-pindolol involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-pindolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
(R)-Pindolol is characterized by its ability to block beta-adrenergic receptors while also exhibiting partial agonist activity. Its pharmacodynamics include:
- Beta-Blockade : Primarily used for managing hypertension and arrhythmias.
- Serotonin Receptor Interaction : Acts as a partial agonist at the 5-HT1A receptor, which has implications for its use in treating depression and anxiety disorders .
Clinical Applications
- Hypertension Management :
- Cardiac Arrhythmias :
- Psychiatric Disorders :
- Cancer Cachexia :
Emerging Research and Case Studies
Recent investigations into this compound have expanded its potential applications:
- Cancer Treatment : The FDA approved a Phase 2b/3 clinical trial for S-pindolol benzoate to treat cancer cachexia, demonstrating promising results in improving fat-free mass and overall patient health .
- Neuropharmacology : Studies indicate that this compound may enhance the therapeutic effects of antidepressants through its action on serotonin receptors, potentially leading to faster onset of antidepressant effects .
Comparative Pharmacokinetics
The pharmacokinetic profile of this compound shows rapid absorption and variable bioavailability:
| Parameter | Value |
|---|---|
| Bioavailability | 50-95% |
| Peak Plasma Concentration | 1-2 hours post-dose |
| Half-Life | 3-4 hours |
| Metabolism | Hepatic (two-thirds) |
These properties underline the importance of dosing strategies to optimize therapeutic outcomes.
Wirkmechanismus
®-(+)-pindolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and myocardial contractility. By inhibiting these receptors, ®-(+)-pindolol reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.
Uniqueness
®-(+)-pindolol is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property can lead to fewer side effects such as bradycardia and fatigue compared to other beta-blockers .
Eigenschaften
CAS-Nummer |
68374-35-6 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(2R)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
JZQKKSLKJUAGIC-LLVKDONJSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
Isomerische SMILES |
CC(C)NC[C@H](COC1=CC=CC2=C1C=CN2)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
Key on ui other cas no. |
68374-35-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















